![molecular formula C14H15N3O2 B1465311 6-[4-(2-Amino-ethyl)-phenoxy]-nicotinamide CAS No. 676492-10-7](/img/structure/B1465311.png)
6-[4-(2-Amino-ethyl)-phenoxy]-nicotinamide
Vue d'ensemble
Description
“6-[4-(2-Amino-ethyl)-phenoxy]-nicotinamide” is a chemical compound with the molecular formula C14H15N3O2 . It is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules .
Synthesis Analysis
The synthesis of such compounds often involves reactions leading to the construction of heterocycles . Cyanoacetohydrazides, for example, have been used as precursors in reactions leading to the construction of heterocycles . The substrate can act as an ambident nucleophile, that is, as both an N- and C-nucleophile .
Chemical Reactions Analysis
The chemical reactivity of compounds like “6-[4-(2-Amino-ethyl)-phenoxy]-nicotinamide” can be quite complex due to the presence of multiple functional groups . The carbon atom of the carbonyl group and the carbon atom of the nitrile function are potential sites for nucleophilic attack .
Applications De Recherche Scientifique
Nicotinamide and Neurocognitive Function Nicotinamide, a form of vitamin B3 and a precursor of nicotinamide adenine dinucleotide (NAD+), plays a critical role in cellular energy production and neuroprotection. Research highlights nicotinamide's potential neuroprotective effects across cellular, animal, and human studies, suggesting benefits in preserving and enhancing neurocognitive function. These effects are particularly relevant in conditions such as age-related cognitive decline, Alzheimer's disease, Parkinson's disease, and ischemic and traumatic brain injury. The availability and non-toxic nature of nicotinamide position it as a promising candidate for further investigation in human interventional studies (Rennie et al., 2015).
Safety and Therapeutic Index of High-Dose Nicotinamide High-dose nicotinamide has been explored for various therapeutic applications over the past decades, including diabetes prevention. Despite its classification as a food additive rather than a drug, concerns about its safety at megadoses have led to thorough literature reviews. While nicotinamide is generally well-tolerated, very high doses can lead to reversible hepatotoxicity in both animals and humans. The therapeutic index of nicotinamide is wide, but its unsupervised use at doses exceeding 3 gm/day in adults is discouraged due to potential toxic effects (Knip et al., 2000).
Nicotinamide's Role in SIRT1 Activation and Cellular Health Nicotinamide has been identified as both an inhibitor and a stimulator of SIRT1, a key enzyme in cellular physiology. Despite its initial use as a SIRT1 inhibitor in studies, emerging evidence suggests that nicotinamide can stimulate SIRT1 activity, leading to improved cellular and organ functions. This paradoxical role underscores the complexity of nicotinamide's effects on cellular health and highlights the need for further research to fully understand its potential therapeutic benefits (Hwang & Song, 2017).
Nicotinamide Riboside A Promising B3 Vitamin for Energy Metabolism and Neuroprotection
Nicotinamide riboside, a trace nutrient in foods, represents a form of vitamin B3 with significant effects on energy metabolism and neuroprotection. It serves as a precursor to NAD+, influencing major signaling processes related to the neurobiology of addiction, suggesting its potential as an anti-addiction intervention. Although clinical studies are limited, the available literature supports the hypothesis that increasing intracellular NAD+ levels through nicotinamide riboside supplementation could offer therapeutic benefits for managing addictive behaviors and enhancing cognitive functions (Braidy et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
6-[4-(2-aminoethyl)phenoxy]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c15-8-7-10-1-4-12(5-2-10)19-13-6-3-11(9-17-13)14(16)18/h1-6,9H,7-8,15H2,(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUZWEHQCOOKLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)OC2=NC=C(C=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(2-Amino-ethyl)-phenoxy]-nicotinamide | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

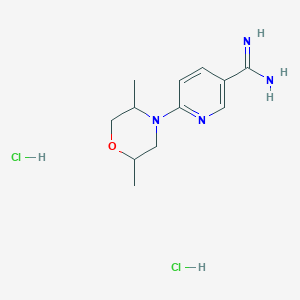

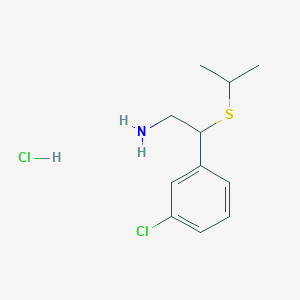

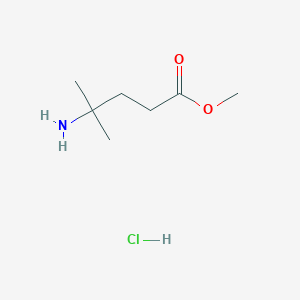
![methyl 1-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B1465234.png)
![1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol hydrochloride](/img/structure/B1465237.png)
![[3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine dihydrochloride](/img/structure/B1465239.png)
amine](/img/structure/B1465241.png)

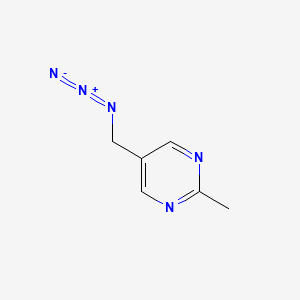
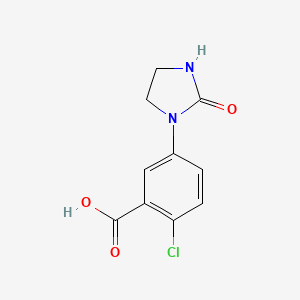
![tert-butyl N-{2-azaspiro[4.4]nonan-6-yl}carbamate](/img/structure/B1465247.png)
![1-[(3-Chlorophenyl)methyl]-4-hydroxy-3-(3-phenylprop-2-enyl)pyridin-2-one](/img/structure/B1465250.png)